molecular formula C15H25NO3 B3855412 N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine

N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine

Cat. No.: B3855412
M. Wt: 267.36 g/mol
InChI Key: QMYPJIWRHIDGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine: is an organic compound with the molecular formula C11H25NO3 . It is known for its unique structure, which includes a diethylamine group and a methoxyphenoxyethoxy chain. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with N,N-diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine can undergo oxidation reactions, typically using oxidizing agents like or .

    Reduction: Reduction reactions can be performed using reducing agents such as or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and receptor binding.

Medicine: The compound is explored for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The diethylamine group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxyphenoxyethoxy chain provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • N,N-diethyl-2-[2-(2-methoxyethoxy)ethoxy]ethanamine
  • N,N-diethyl-2-[2-(2-ethoxyphenoxy)ethoxy]ethanamine
  • N,N-diethyl-2-[2-(2-methoxyphenyl)ethoxy]ethanamine

Comparison: N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine is unique due to the presence of the methoxyphenoxy group, which imparts specific chemical properties such as increased hydrophobicity and potential for aromatic interactions. This distinguishes it from other similar compounds that may lack the methoxy group or have different substituents on the phenoxy ring.

Properties

IUPAC Name

N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-4-16(5-2)10-11-18-12-13-19-15-9-7-6-8-14(15)17-3/h6-9H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYPJIWRHIDGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-2-[2-(2-methoxyphenoxy)ethoxy]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.